N-(1-benzylpiperidin-4-yl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
1-BENZYL-N-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDIN-4-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, a piperidine ring, and a benzyl group. The presence of a bromobenzenesulfonyl group further enhances its chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-N-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDIN-4-AMINE typically involves multiple steps. One common method involves the nucleophilic substitution reaction of a quinazoline derivative with a triazole compound. The reaction conditions often include the use of a base such as sodium carbonate or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-N-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromobenzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazoloquinazolines.
Scientific Research Applications
1-BENZYL-N-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDIN-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-N-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of their functions. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(4-bromobenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine .
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine .
Uniqueness
1-BENZYL-N-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDIN-4-AMINE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions
Properties
Molecular Formula |
C27H25BrN6O2S |
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Molecular Weight |
577.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C27H25BrN6O2S/c28-20-10-12-22(13-11-20)37(35,36)27-26-30-25(23-8-4-5-9-24(23)34(26)32-31-27)29-21-14-16-33(17-15-21)18-19-6-2-1-3-7-19/h1-13,21H,14-18H2,(H,29,30) |
InChI Key |
LJGBUEYKBGMOIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)CC6=CC=CC=C6 |
Origin of Product |
United States |
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